

Unveiling the Mass Spectral Signature of Diacetoxyscirpenol-13C19: A Technical Guide

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Compound of Interest

Compound Name: *Diacetoxyscirpenol-13C19*

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This technical guide provides an in-depth analysis of the mass spectral characteristics of **Diacetoxyscirpenol-13C19**, a critical internal standard for the accurate quantification of the mycotoxin Diacetoxyscirpenol (DAS). Given the prevalence of DAS in various agricultural commodities and its potential risk to human and animal health, precise analytical methods are paramount. This document outlines the expected mass spectral behavior of the 13C-labeled internal standard, details relevant experimental protocols, and presents the data in a clear, comparative format.

Core Mass Spectral Data

The mass spectral data for **Diacetoxyscirpenol-13C19** is primarily inferred from the known fragmentation of its unlabeled counterpart. The 19-carbon atom backbone is fully labeled with Carbon-13, resulting in a predictable mass shift. The following tables summarize the key quantitative data obtained from Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Parameter	Diacetoxyscirpenol (DAS)	Diacetoxyscirpenol-13C19 (Expected)
Chemical Formula	C ₁₉ H ₂₆ O ₇	¹³ C ₁₉ H ₂₆ O ₇
Molecular Weight (g/mol)	366.41	385.41
Exact Mass (Da)	366.1678	385.2316
Precursor Ion ([M+Na] ⁺) m/z	389.1579[1]	408.2217
Precursor Ion ([M+NH ₄] ⁺) m/z	384.2017[2]	403.2655

Table 1: Comparative Molecular and Precursor Ion Data

Fragmentation Analysis

The fragmentation pattern of Diacetoxyscirpenol is characterized by the neutral losses of water and acetic acid molecules[3]. The same fragmentation pathways are expected for the 13C-labeled analog, with a corresponding mass shift in the fragment ions. The table below details the major product ions observed for the [M+Na]⁺ precursor of unlabeled DAS at a collision energy of 40V and the projected m/z values for **Diacetoxyscirpenol-13C19**.

Diacetoxyscirpenol (DAS) Product Ion m/z	Relative Abundance (%)[1]	Proposed Fragment/Neutral Loss	Diacetoxyscirpenol-13C19 (Expected) Product Ion m/z
131.0875	100.00	[C ₈ H ₁₁ O] ⁺	139.1210
140.9959	75.81	[C ₇ H ₅ O ₃] ⁺	147.0194
219.1014	69.30	[C ₁₃ H ₁₅ O ₂] ⁺	232.1449
105.0678	57.50	[C ₇ H ₉ O] ⁺	112.0913
141.0654	53.97	[C ₈ H ₉ O ₂] ⁺	149.0989

Table 2: MS/MS Fragmentation Data ([M+Na]⁺ Precursor, Collision Energy: 40V)

Experimental Protocols

The following is a representative methodology for the analysis of Diacetoxyscirpenol and its ¹³C-labeled internal standard by LC-MS/MS, based on common practices for mycotoxin analysis.

1. Sample Preparation (General)

- Extraction: A known quantity of the sample matrix (e.g., ground corn, wheat, or animal feed) is extracted with a suitable solvent mixture, typically acetonitrile/water.
- Cleanup: The crude extract is purified using a solid-phase extraction (SPE) column or commercially available cleanup columns (e.g., MycoSep) to remove interfering matrix components.
- Internal Standard Spiking: A precise volume of **Diacetoxyscirpenol-13C19** solution of known concentration is added to the sample extract prior to analysis.
- Final Preparation: The cleaned extract is evaporated to dryness under a stream of nitrogen and reconstituted in a solvent compatible with the LC mobile phase.

2. Liquid Chromatography (LC)

- Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reverse-phase column is commonly used.
- Mobile Phase: A gradient elution using a mixture of water (often with a modifier like ammonium acetate or formic acid) and an organic solvent such as methanol or acetonitrile.
- Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
- Injection Volume: Typically 5-20 μ L.

3. Mass Spectrometry (MS)

- Instrument: A tandem mass spectrometer (e.g., triple quadrupole (QqQ) or Q-TOF) equipped with an electrospray ionization (ESI) source.[\[1\]](#)

- Ionization Mode: Positive ESI is typically used for the detection of Diacetoxyscirpenol as sodium or ammonium adducts.[1][2]
- Data Acquisition: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific transitions from the precursor ion to product ions for both the analyte and the internal standard.
- Key Parameters:
 - Ion Spray Voltage: Optimized for signal intensity.
 - Curtain Gas, Collision Gas, Ion Source Gas: Settings are instrument-dependent and optimized for the specific analytes.
 - Decluttering Potential, Entrance Potential, Collision Energy, Collision Cell Exit Potential: These are compound-specific parameters that must be optimized to achieve the best sensitivity and specificity for each MRM transition.

Visualizing the Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of the Diacetoxyscirpenol $[M+Na]^+$ precursor ion, leading to some of the major observed product ions.

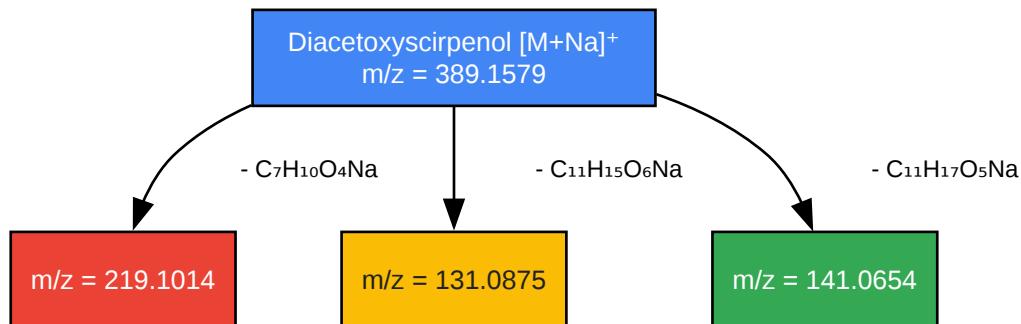


Figure 1: Proposed Fragmentation Pathway of Diacetoxyscirpenol $[M+Na]^+$

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Caption: Proposed Fragmentation Pathway of Diacetoxyscirpenol $[M+Na]^+$

This guide provides a foundational understanding of the mass spectral characteristics of **Diacetoxyscirpenol-13C19**. For precise quantification, it is essential to perform instrument-specific optimization of all LC and MS parameters. The use of a stable isotope-labeled internal standard like **Diacetoxyscirpenol-13C19** is crucial for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring the accuracy and reliability of the analytical results.

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